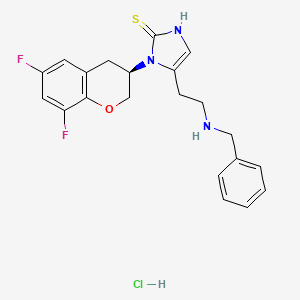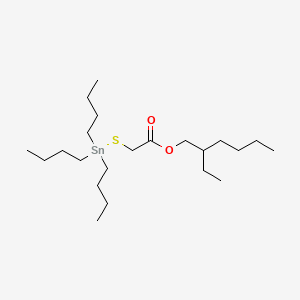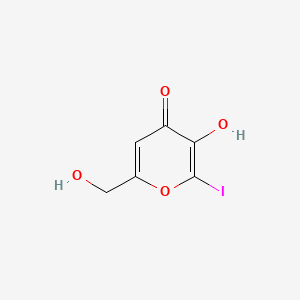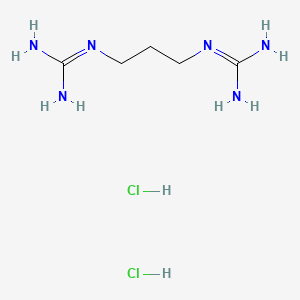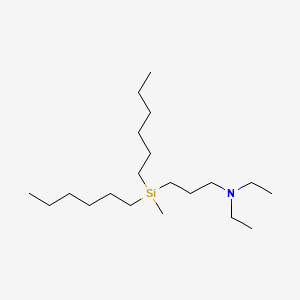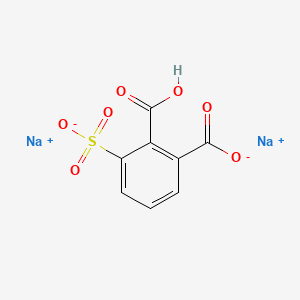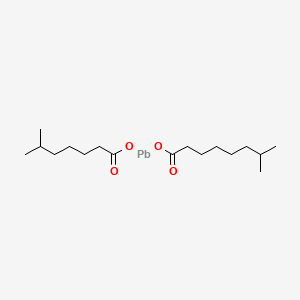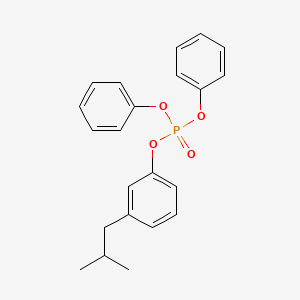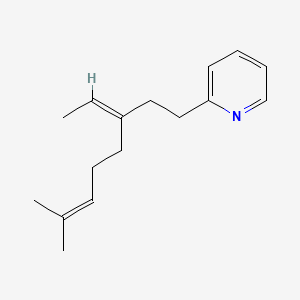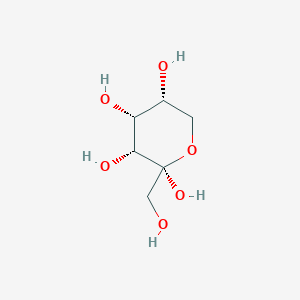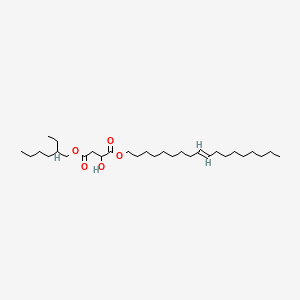
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is an organic compound with the molecular formula C30H56O5 It is a derivative of malic acid, where the hydroxyl groups are esterified with 2-ethylhexyl and octadec-9-enyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate typically involves the esterification of malic acid with 2-ethylhexanol and octadec-9-enol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Aplicaciones Científicas De Investigación
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release malic acid and the corresponding alcohols, which can then participate in various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate: Unique due to its specific ester groups.
(Z)-1-(octadec-9-enyl) 4-octyl malate: Similar structure but different ester groups.
Octadec-9-enyl 2-ethylhexyl 2-hydroxybutanedioate: Another ester derivative of malic acid with different substituents.
Uniqueness
This compound stands out due to its specific combination of ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.
Propiedades
Número CAS |
93981-22-7 |
|---|---|
Fórmula molecular |
C30H56O5 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
4-O-(2-ethylhexyl) 1-O-[(E)-octadec-9-enyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C30H56O5/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-34-30(33)28(31)25-29(32)35-26-27(6-3)23-8-5-2/h14-15,27-28,31H,4-13,16-26H2,1-3H3/b15-14+ |
Clave InChI |
SXJPEFGFOXWMFO-CCEZHUSRSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


